molecular formula C7H13NO2 B12805822 Homocycloleucine, (carboxyl-11C)- CAS No. 67550-33-8

Homocycloleucine, (carboxyl-11C)-

Cat. No.: B12805822
CAS No.: 67550-33-8
M. Wt: 142.18 g/mol
InChI Key: WOXWUZCRWJWTRT-KWCOIAHCSA-N
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Description

Homocycloleucine, (carboxyl-11C)- is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is a derivative of cycloleucine, a non-metabolizable amino acid formed by the cyclization of leucine. The incorporation of the radioactive isotope carbon-11 allows for the tracking and imaging of biological processes in vivo, making it a valuable tool in medical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Homocycloleucine, (carboxyl-11C)- involves the incorporation of carbon-11 into the molecular structure. Carbon-11 is typically produced by the proton bombardment of nitrogen gas, resulting in the formation of [11C]CO2. This [11C]CO2 can then be used in various synthetic routes to incorporate the carbon-11 isotope into the desired compound .

One common method involves the use of organic bases as [11C]carbon dioxide-fixation agents to form 11C-labeled carbonyl groups. Another method utilizes a low-pressure 11C-carbonylation technique with solvable xenon gas to transfer and react [11C]carbon monoxide in a sealed reaction vessel .

Industrial Production Methods

Industrial production of 11C-labeled compounds, including Homocycloleucine, (carboxyl-11C)-, often involves automated synthesis modules. These modules enable the efficient and reproducible production of radiopharmaceuticals under controlled conditions. The use of commercial radiochemistry synthesis modules allows for the production of high-purity, high-yield 11C-labeled compounds suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Homocycloleucine, (carboxyl-11C)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Homocycloleucine, (carboxyl-11C)- can yield 11C-labeled carboxylic acids, while reduction can produce 11C-labeled alcohols .

Scientific Research Applications

Homocycloleucine, (carboxyl-11C)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Homocycloleucine, (carboxyl-11C)- involves its incorporation into biological molecules, allowing for the visualization of metabolic processes. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the distribution and accumulation of the compound in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homocycloleucine, (carboxyl-11C)- is unique due to its specific structure and radiolabeling with carbon-11. This allows for precise tracking and imaging of biological processes, making it a valuable tool in both research and clinical settings. Its ability to undergo various chemical reactions also enhances its versatility in different applications .

Properties

CAS No.

67550-33-8

Molecular Formula

C7H13NO2

Molecular Weight

142.18 g/mol

IUPAC Name

1-aminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6-1

InChI Key

WOXWUZCRWJWTRT-KWCOIAHCSA-N

Isomeric SMILES

C1CCC(CC1)([11C](=O)O)N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N

Origin of Product

United States

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